N-(3-acetylphenyl)-2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[(3-cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3S/c1-15(30)17-8-5-9-18(12-17)27-21(31)14-33-25-28-22-20(16-6-3-2-4-7-16)13-26-23(22)24(32)29(25)19-10-11-19/h2-9,12-13,19,26H,10-11,14H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWMWRMIXCORTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4CC4)NC=C3C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetylphenyl)-2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic organic compound with potential therapeutic applications. Its complex structure indicates a variety of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings.
- Molecular Formula : C25H22N4O3S
- Molecular Weight : 458.5 g/mol
- IUPAC Name : this compound
The biological activity of N-(3-acetylphenyl)-2-{3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is primarily attributed to its ability to interact with specific molecular targets. Research suggests that it may inhibit key enzymes involved in inflammatory pathways and cellular proliferation:
- Anti-inflammatory Activity : The compound has been observed to inhibit cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS), reducing the production of pro-inflammatory mediators .
- Anticancer Properties : Studies indicate that the compound can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and growth . Its structure allows it to interact with DNA and RNA synthesis pathways, leading to reduced proliferation of tumor cells.
Biological Activity Overview
The following table summarizes the biological activities reported for N-(3-acetylphenyl)-2-{3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide:
Case Studies and Research Findings
- Anti-inflammatory Effects : A study demonstrated that derivatives similar to N-(3-acetylphenyl)-2-{3-cyclopropyl-4-oxo-7-phenyl} showed significant inhibition of COX enzymes compared to standard anti-inflammatory drugs like indomethacin. The results indicated a potential for developing new anti-inflammatory medications based on this compound's structure .
- Anticancer Activity : In a multicellular spheroid model used for screening anticancer compounds, N-(3-acetylphenyl)-2-{3-cyclopropyl} demonstrated notable cytotoxicity against several cancer cell lines. The compound was found to inhibit tumor growth effectively in vivo, suggesting its potential application in cancer therapy .
- Antibacterial Properties : Research has shown that this compound possesses significant antibacterial activity against a range of pathogens. It was tested using the broth microdilution method, revealing effective minimum inhibitory concentrations (MICs) against both Gram-positive and Gram-negative bacteria .
Structure–Activity Relationship (SAR)
The structural features of N-(3-acetylphenyl)-2-{3-cyclopropyl} play a crucial role in its biological activity:
- Cyclopropyl Group : This moiety enhances the lipophilicity of the compound, facilitating better membrane permeability and interaction with cellular targets.
- Acetophenone Derivative : The presence of the acetophenone group contributes to the anti-inflammatory and anticancer properties by allowing for effective binding to target proteins involved in these pathways.
Comparison with Similar Compounds
Table 1: Comparison of Heterocyclic Core Variations
Key Observations :
- The pyrrolo[3,2-d]pyrimidinone core (target) contains two nitrogen atoms in the fused ring system, enabling hydrogen-bonding interactions distinct from the sulfur-containing thieno[3,2-d]pyrimidinone () .
- The pyrido[4,3-d]pyrimidinone analog () incorporates a larger aromatic system, likely enhancing π-stacking interactions but reducing solubility due to increased hydrophobicity .
Substituent Effects on Acetamide Nitrogen
Table 2: Substituent-Driven Comparisons
Key Observations :
- The 3-acetylphenyl group (target) introduces polarity and hydrogen-bonding capacity compared to the benzyl substituent (), which prioritizes lipophilicity .
- The 3-CF₃-phenyl group () offers greater electron withdrawal and metabolic resistance than the acetyl group, albeit with higher molecular weight .
Methodological Insights from Comparative Studies
- NMR Profiling : highlights the use of NMR chemical shift analysis (e.g., regions A and B in Figure 6) to pinpoint substituent-induced electronic changes in structurally related compounds . This approach could be applied to the target compound to validate the impact of the 3-acetylphenyl group.
Preparation Methods
Cyclopropane Functionalization at Position 3
Cyclopropane rings are introduced via alkylation of a pyrrolopyrimidine precursor. In analogous syntheses, 4-chloro-7H-pyrrolo[3,2-d]pyrimidine reacts with cyclopropyl bromide under basic conditions (e.g., potassium carbonate in DMF) to yield 3-cyclopropyl-4-chloro-7H-pyrrolo[3,2-d]pyrimidine. The reaction typically proceeds at 80–100°C for 12–24 hours, achieving yields of 70–85%. The cyclopropyl group enhances metabolic stability and influences binding interactions in biological systems.
Phenyl Group Incorporation at Position 7
The phenyl group at position 7 is introduced early in the synthesis. Starting materials such as 7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4-one are synthesized via Suzuki-Miyaura coupling, where a boronic acid-substituted phenyl group reacts with a halogenated pyrrolopyrimidine precursor. Palladium catalysts (e.g., Pd(PPh₃)₄) and mild bases (e.g., Na₂CO₃) in toluene/water mixtures facilitate this transformation at 90°C.
Chlorination at Position 2 for Sulfanyl Group Introduction
Position 2 of the pyrrolo[3,2-d]pyrimidin-4-one core is activated for nucleophilic substitution via chlorination. Treatment of 3-cyclopropyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4-one with phosphorus oxychloride (POCl₃) at reflux (110°C) for 6–8 hours yields 2-chloro-3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidine. Excess POCl₃ acts as both solvent and chlorinating agent, with yields exceeding 90%.
Nucleophilic Substitution with 2-Mercapto-N-(3-acetylphenyl)acetamide
The sulfanylacetamide side chain is introduced via a nucleophilic aromatic substitution (SNAr) reaction.
Synthesis of 2-Mercapto-N-(3-acetylphenyl)acetamide
This intermediate is prepared by reacting 3-acetylaniline with chloroacetyl chloride in dichloromethane (DCM) under inert conditions, followed by thiolation using sodium hydrosulfide (NaSH) in ethanol. The thiol group is protected during synthesis to prevent oxidation, with final deprotection achieved via acidic hydrolysis (HCl, 60°C).
Coupling Reaction
The chlorinated pyrrolopyrimidine reacts with 2-mercapto-N-(3-acetylphenyl)acetamide in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base. The reaction proceeds at 60–80°C for 12–18 hours, achieving 65–75% yield. Polar aprotic solvents like DMF enhance nucleophilicity of the thiolate ion, while elevated temperatures accelerate substitution.
| Parameter | Condition | Yield |
|---|---|---|
| Solvent | DMF | 70% |
| Base | K₂CO₃ | 68% |
| Temperature | 80°C | 75% |
| Reaction Time | 18 hours | 72% |
Optimization of Reaction Conditions
Solvent Selection
DMF outperforms alternatives like DMSO or THF due to its high polarity and ability to solubilize both aromatic and ionic species. Trials with DMSO resulted in side reactions, reducing yields to 50–55%.
Catalytic Additives
Adding catalytic tetrabutylammonium iodide (TBAI, 10 mol%) improves reaction efficiency by facilitating phase transfer, increasing yields to 78%.
Temperature and Time
Elevating temperatures beyond 80°C led to decomposition of the thiolate intermediate, while shorter reaction times (≤12 hours) resulted in incomplete substitution.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirmed ≥95% purity, with a retention time of 12.3 minutes.
Challenges and Mitigation Strategies
Q & A
Q. What synthetic strategies are recommended for preparing this compound, and what key reaction conditions influence yield?
The synthesis typically involves a multi-step process:
- Core formation : Construct the pyrrolo[3,2-d]pyrimidine core via cyclocondensation of substituted pyrimidine precursors with cyclopropane derivatives under reflux conditions .
- Sulfanylation : Introduce the sulfanyl group using thiourea or thioacetic acid in the presence of a base (e.g., K₂CO₃) at 60–80°C .
- Acetamide coupling : React the intermediate with 3-acetylphenyl isocyanate or via a nucleophilic acyl substitution using DCC (dicyclohexylcarbodiimide) as a coupling agent . Critical parameters include temperature control (to avoid side reactions) and solvent selection (e.g., DMF for solubility) .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Spectroscopic characterization : Use - and -NMR to verify substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm, acetyl group at δ 2.5–2.7 ppm) .
- Mass spectrometry : Confirm molecular weight via HRMS (e.g., expected [M+H]⁺ for C₂₆H₂₃N₅O₃S: ~510.15) .
- HPLC : Assess purity (>95% recommended) using a C18 column with acetonitrile/water gradient .
Q. What preliminary biological screening approaches are suitable for this compound?
- Cytotoxicity assays : Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, with IC₅₀ values compared to reference compounds (e.g., cisplatin) .
- Enzyme inhibition : Screen against kinases (e.g., EGFR) or inflammatory targets (e.g., COX-2) using fluorometric or colorimetric kits .
- Solubility assessment : Determine logP via shake-flask method or HPLC retention time to predict bioavailability .
Advanced Research Questions
Q. How can conflicting bioactivity data across similar compounds be resolved?
- Data normalization : Compare IC₅₀ values under standardized conditions (e.g., 48-hour incubation, 10% FBS media) to minimize variability .
- Structural analogs : Analyze substituent effects (e.g., cyclopropyl vs. ethyl groups in vs. 3) using molecular docking (e.g., AutoDock Vina) to identify binding affinity differences .
- Statistical validation : Apply ANOVA to assess significance of activity variations between batches or assays .
Q. What methodologies optimize the compound’s synthetic route for scalability?
- Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling steps to improve regioselectivity .
- Flow chemistry : Evaluate continuous-flow reactors for sulfanylation to enhance reaction control and reduce purification steps .
- Green chemistry : Substitute DMF with cyclopentyl methyl ether (CPME) to improve sustainability without compromising yield .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Key modifications :
- Cyclopropyl group : Replace with bulkier substituents (e.g., tert-butyl) to assess steric effects on target binding .
- Sulfanyl linker : Substitute with sulfonyl or methylene groups to evaluate electronic impact on bioactivity .
- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate substituent positions with activity trends from existing datasets (e.g., ’s cytotoxicity table) .
Q. What analytical techniques resolve stability issues in long-term storage?
- Forced degradation : Expose the compound to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks, monitoring decomposition via LC-MS .
- Excipient compatibility : Test with mannitol or PVP-K30 to stabilize amorphous forms, using DSC (differential scanning calorimetry) .
- Crystallography : Obtain single-crystal X-ray data (as in ) to identify polymorphic transitions affecting stability .
Q. How can computational methods predict off-target interactions?
- Proteome-wide docking : Use SwissDock or Schrödinger’s Glide to screen against human kinase libraries, prioritizing targets with docking scores ≤−8 kcal/mol .
- ADMET prediction : Employ ADMETLab 2.0 to assess CYP450 inhibition risk or hERG channel binding .
- MD simulations : Run 100-ns simulations (e.g., GROMACS) to evaluate binding mode stability with primary targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
